5-Chloro-3,8-dimethylquinolin-2-amine
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Overview
Description
5-Chloro-3,8-dimethylquinolin-2-amine is a quinoline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoline derivatives are widely used in the development of pharmaceuticals due to their antimicrobial, anticancer, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,8-dimethylquinolin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3,8-dimethylquinoline with chlorinating agents to introduce the chlorine atom at the 5-position. The amine group at the 2-position can be introduced through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of quinoline derivatives often employs large-scale batch reactors where the reaction conditions are optimized for yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial to ensure the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-3,8-dimethylquinolin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Halogen atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce various amine derivatives .
Scientific Research Applications
5-Chloro-3,8-dimethylquinolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in developing new therapeutic agents.
Industry: Utilized in the production of dyes, catalysts, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-3,8-dimethylquinolin-2-amine involves its interaction with specific molecular targets. In antimicrobial applications, it can inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. In anticancer research, it may interfere with cell proliferation pathways, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Quinoline N-oxides: Oxidized derivatives with different biological activities.
2-Chloroquinoline: Another quinoline derivative with distinct chemical properties.
Uniqueness
5-Chloro-3,8-dimethylquinolin-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of chlorine and amine groups at specific positions makes it a valuable compound in medicinal chemistry research .
Properties
CAS No. |
948292-67-9 |
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Molecular Formula |
C11H11ClN2 |
Molecular Weight |
206.67 g/mol |
IUPAC Name |
5-chloro-3,8-dimethylquinolin-2-amine |
InChI |
InChI=1S/C11H11ClN2/c1-6-3-4-9(12)8-5-7(2)11(13)14-10(6)8/h3-5H,1-2H3,(H2,13,14) |
InChI Key |
SJVVKYIROFSJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)C=C(C(=N2)N)C |
Origin of Product |
United States |
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